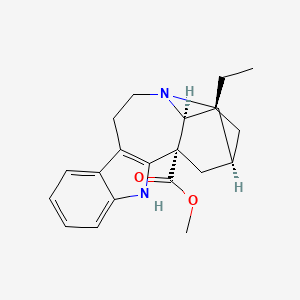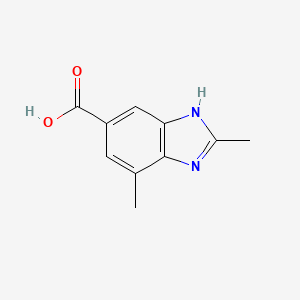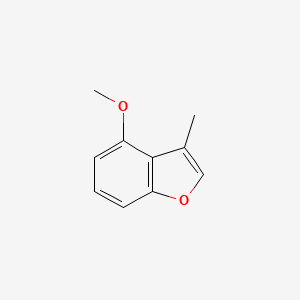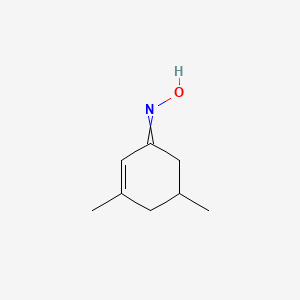
Coronaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One method involves the extraction of the compound from the dried plant material of Tabernaemontana divaricata using supercritical carbon dioxide extraction. The process includes crushing the plant material, extracting it in a supercritical carbon dioxide extraction tank at temperatures between 30-50°C and pressures of 15-25 MPa, and using chloroform as an entrainer . The extract is then dissolved in a 70% methanol solution, passed through a calcium-oxide short column, concentrated, and separated using high-speed countercurrent chromatography .
Industrial Production Methods: The industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of supercritical carbon dioxide extraction is favored due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Coronaridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroxyindolenine.
Reduction: The reduction of this compound can yield different derivatives, such as 10-hydroxythis compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: this compound hydroxyindolenine.
Reduction: 10-hydroxythis compound.
Substitution: Various substituted this compound analogs.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other iboga alkaloids and their derivatives.
Biology: Coronaridine has shown activity against protozoan parasites, such as Leishmania species.
Medicine: It has been investigated for its potential to decrease the intake of addictive substances like cocaine and morphine.
Mechanism of Action
Coronaridine exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: It binds to μ-opioid, δ-opioid, and κ-opioid receptors, influencing pain perception and addiction.
NMDA Receptor: this compound acts as an antagonist at the NMDA receptor, which plays a role in synaptic plasticity and memory function.
Nicotinic Acetylcholine Receptors: It modulates and inhibits subunits of nicotinic acetylcholine receptors, such as α9α10 and α3β4.
Enzyme Inhibition: this compound inhibits acetylcholinesterase and acts as a voltage-gated sodium channel blocker.
Comparison with Similar Compounds
Coronaridine is part of the iboga alkaloid family, which includes compounds such as:
18-Methoxythis compound: A synthetic analog of this compound, this compound has shown potent leishmanicidal effects.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1 |
InChI Key |
NVVDQMVGALBDGE-KSWFMABOSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)
![(2R)-1-{[Tri(propan-2-yl)silyl]oxy}propan-2-ol](/img/structure/B8654287.png)




![Methyl (s)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8654327.png)




